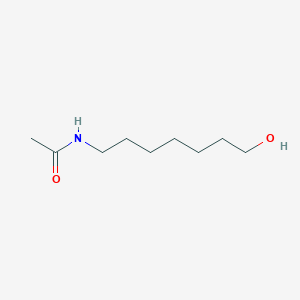

N-(7-Hydroxyheptyl)acetamide

描述

N-(7-Hydroxyheptyl)acetamide is an acetamide derivative characterized by a seven-carbon hydroxyalkyl chain (heptyl group) attached to the acetamide nitrogen. Its molecular formula is C₉H₁₉NO₂ (molecular weight: 173.25 g/mol). The compound has been synthesized as part of a series of matrix metalloproteinase (MMP) inhibitors, where it demonstrated moderate yield (24%) and structural confirmation via NMR and mass spectrometry .

属性

CAS 编号 |

89644-52-0 |

|---|---|

分子式 |

C9H19NO2 |

分子量 |

173.25 g/mol |

IUPAC 名称 |

N-(7-hydroxyheptyl)acetamide |

InChI |

InChI=1S/C9H19NO2/c1-9(12)10-7-5-3-2-4-6-8-11/h11H,2-8H2,1H3,(H,10,12) |

InChI 键 |

PQEXLWAOJGPMOF-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NCCCCCCCO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Hydroxyheptyl)acetamide typically involves the reaction of 7-hydroxyheptanoic acid with acetamide under specific conditions. One common method is the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to improve the yield and efficiency of the reaction .

Industrial Production Methods

On an industrial scale, the production of N-(7-Hydroxyheptyl)acetamide may involve more efficient and scalable methods. These could include continuous flow processes or the use of advanced catalytic systems to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

化学反应分析

Types of Reactions

N-(7-Hydroxyheptyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: 7-Oxoheptylacetamide or 7-carboxyheptylacetamide.

Reduction: N-(7-Aminoheptyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

N-(7-Hydroxyheptyl)acetamide has several applications in scientific research:

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: It may serve as a building block for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(7-Hydroxyheptyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the amide group can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .

相似化合物的比较

Comparison with Structurally Similar Acetamide Derivatives

The pharmacological and physicochemical properties of acetamide derivatives are highly sensitive to structural modifications. Below is a detailed comparison of N-(7-Hydroxyheptyl)acetamide with analogous compounds:

Variations in Hydroxyalkyl Chain Length

Key Observations :

- Chain Length : Increasing the hydroxyalkyl chain length (e.g., heptyl to octyl) improves synthetic yield but may reduce solubility due to increased hydrophobicity .

- Functional Groups: Replacing the hydroxyl group with an amino group (as in N-(6-Aminohexyl)acetamide) introduces basicity, altering solubility and interaction profiles .

Impact of Branching and Substitution

Key Observations :

- Positional Isomerism : In fluorenyl derivatives (e.g., N-(1-hydroxy-2-fluorenyl)acetamide vs. N-(7-hydroxy-2-fluorenyl)acetamide), hydroxyl position dictates metabolic stability. The 1-hydroxy isomer is deacetylated enzymatically, while the 7-hydroxy analog resists metabolism .

Aromatic vs. Aliphatic Backbones

Key Observations :

- Aromatic Systems: Compounds like CNS-11g exhibit superior blood-brain barrier penetration due to reduced hydrogen-bond donors (2 vs. 3 in N-(7-Hydroxyheptyl)acetamide) .

- Aliphatic Chains : Linear hydroxyalkyl acetamides are more metabolically stable than aromatic analogs but may lack target specificity .

Pharmacological Activity Comparison

Key Observations :

- Chain length and aromaticity correlate with target selectivity. Short-chain derivatives (e.g., N-(3-methylbutyl)acetamide) exhibit species-specific attractant properties, while longer chains favor enzyme inhibition .

生物活性

N-(7-Hydroxyheptyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

N-(7-Hydroxyheptyl)acetamide, with the molecular formula , features a hydroxyl group attached to a heptyl chain, which is significant for its biological interactions. The presence of the acetamide functional group contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to N-(7-Hydroxyheptyl)acetamide exhibit notable antioxidant properties. For instance, a study evaluated various substituted acetamides for their ability to scavenge free radicals, demonstrating that modifications in the alkyl chain can enhance antioxidant efficacy .

Antimicrobial Activity

The antimicrobial properties of acetamide derivatives have been extensively studied. In particular, N-(7-Hydroxyheptyl)acetamide has shown potential against both Gram-positive and Gram-negative bacteria. A review highlighted that such compounds could inhibit bacterial growth effectively, making them candidates for further pharmacological development .

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer's. Inhibitors of these enzymes can help increase acetylcholine levels in the brain, thereby improving cognitive function .

Anti-inflammatory Properties

N-(7-Hydroxyheptyl)acetamide has also been investigated for its anti-inflammatory effects. Studies have shown that acetamides can reduce inflammation markers in vitro and in vivo, suggesting a viable pathway for therapeutic applications in inflammatory disorders .

Case Studies and Experimental Results

- Antioxidant Evaluation : A series of experiments using the phosphomolybdenum method revealed that certain derivatives of N-(7-Hydroxyheptyl)acetamide exhibited antioxidant activity comparable to ascorbic acid .

- Microbial Inhibition : In vitro assays demonstrated that N-(7-Hydroxyheptyl)acetamide effectively inhibited the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

- Neuroprotective Mechanism : Preliminary kinetic studies indicated that N-(7-Hydroxyheptyl)acetamide acts as a mixed-type inhibitor of BChE, suggesting it may have therapeutic potential in treating Alzheimer's disease by modulating cholinergic activity .

Data Table: Biological Activities of N-(7-Hydroxyheptyl)acetamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。